REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[S:7][C:6](N)=[N:5][CH:4]=1.[C:9]([Cu])#[N:10]>>[CH3:1][O:2][C:3]1[S:7][C:6]([C:9]#[N:10])=[N:5][CH:4]=1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CN=C(S1)N
|
Name
|
CuCN
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CN=C(S1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |